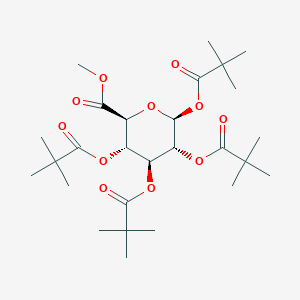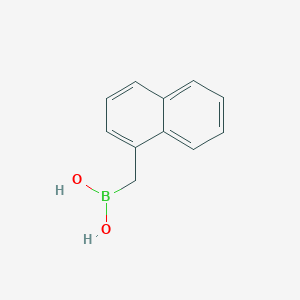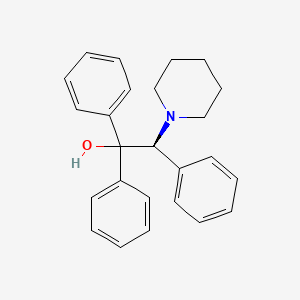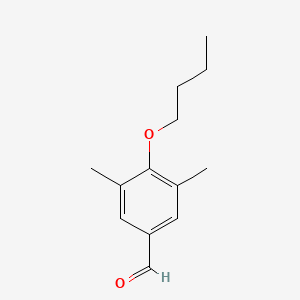
1-(2-ethylphenyl)-1H-pyrrole-3-carbaldehyde
説明
The compound “1-(2-ethylphenyl)-1H-pyrrole-3-carbaldehyde” likely belongs to the class of organic compounds known as pyrroles, which are heterocyclic compounds with a 5-membered aromatic ring containing one nitrogen atom . The “2-ethylphenyl” part suggests the presence of a phenyl ring with an ethyl group attached to it .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving diazonium salts or hydrazine derivatives .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrrole and phenyl groups. Pyrroles are known to undergo electrophilic substitution reactions, while phenyl groups can participate in various reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, similar compounds like “1-(2-ethylphenyl)ethan-1-one” are reported to be liquid at room temperature .科学的研究の応用
Pyrrole-Based Compounds in Scientific Research
Bioactive Properties and Target Selectivity
Pyrrole derivatives are recognized for their bioactive properties, with applications in developing compounds for various therapeutic areas. The pyrrole ring, a common motif in drug discovery programs, has been explored for its potential in anticancer, antimicrobial, and antiviral activities. Specifically, the pharmacophore unit of many drugs utilizes the pyrrole nucleus, highlighting its significance in medicinal chemistry (Li Petri et al., 2020).
Role in Ethylene Biosynthesis and Plant Biology
The compound 1-aminocyclopropane-1-carboxylic acid (ACC), closely related to pyrrole chemistry, illustrates the underestimated role of simple molecules in plant biology beyond being ethylene precursors. ACC is involved in various biological functions, including plant growth and stress response, demonstrating the diverse applications of pyrrole-based molecules in biological systems (Van de Poel & Van Der Straeten, 2014).
Versatility in Drug Discovery
The pyrrolidine ring, another derivative, exemplifies versatility in drug design, contributing to stereochemistry and increasing three-dimensional coverage due to its non-planarity. This review highlights bioactive molecules with pyrrolidine rings, underscoring the importance of such structures in developing new compounds with varied biological profiles (Li Petri et al., 2021).
Chemical Synthesis and Applications
Research into pyranopyrimidine scaffolds, which share structural motifs with pyrrole derivatives, has identified hybrid catalysts as crucial for synthesizing these compounds. These scaffolds are of interest due to their potential in medicinal and pharmaceutical industries, demonstrating the ongoing exploration of pyrrole-based structures in chemical synthesis (Parmar, Vala, & Patel, 2023).
作用機序
特性
IUPAC Name |
1-(2-ethylphenyl)pyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-12-5-3-4-6-13(12)14-8-7-11(9-14)10-15/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZSCFBPRHHGMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101251706 | |
| Record name | 1-(2-Ethylphenyl)-1H-pyrrole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101251706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
881040-90-0 | |
| Record name | 1-(2-Ethylphenyl)-1H-pyrrole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881040-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Ethylphenyl)-1H-pyrrole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101251706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[4-(Trifluoromethoxy)phenyl]acrylamide](/img/structure/B3043434.png)
![5-{3-[4-(4-Fluorophenyl)piperazino]-1-propynyl}pyrimidine](/img/structure/B3043435.png)
![4-[3-(Trifluoromethyl)phenyl]pyrimidin-2-amine](/img/structure/B3043437.png)
![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3043439.png)
![1H-1,4-Diazepine, hexahydro-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B3043444.png)


![4-[(4,6-Dimethoxypyrimidin-2-yl)-phenylmethyl]sulfanylaniline](/img/structure/B3043448.png)
